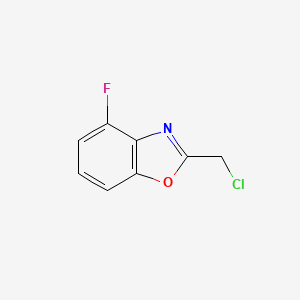

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

CAS No.: 139549-22-7

Cat. No.: VC7065011

Molecular Formula: C8H5ClFNO

Molecular Weight: 185.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139549-22-7 |

|---|---|

| Molecular Formula | C8H5ClFNO |

| Molecular Weight | 185.58 |

| IUPAC Name | 2-(chloromethyl)-4-fluoro-1,3-benzoxazole |

| Standard InChI | InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |

| Standard InChI Key | AEOPPVPQYXKXJD-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)F)N=C(O2)CCl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole features a benzoxazole core – a bicyclic structure consisting of a benzene ring fused to an oxazole moiety. The compound is substituted at position 2 with a chloromethyl (-CH2Cl) group and at position 5 with a fluorine atom. This substitution pattern is confirmed by its IUPAC name and structural data from multiple sources .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H5ClFNO | |

| Molecular Weight | 185.58 g/mol | |

| CAS Registry | 143708-35-4 | |

| SMILES Notation | Fc1ccc2oc(CCl)nc2c1 | |

| InChI Key | WIXMKUSKZDRJAW-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) studies of related benzoxazole derivatives reveal characteristic signals:

-

¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm, with the chloromethyl group showing a singlet near δ 4.5 ppm .

-

¹³C NMR: The oxazole ring carbons resonate at δ 150–160 ppm, while the fluorinated aromatic carbon appears downfield at δ 165 ppm due to the electronegative fluorine .

Synthesis and Reaction Chemistry

Catalytic Synthesis Methods

Recent advances in benzoxazole synthesis employ nickel-supported silica (Ni-SiO₂) catalysts under mild conditions. A typical protocol involves:

-

Condensation of 2-aminophenol (1.5 mmol) with substituted aldehydes (1 mmol)

-

Catalysis by Ni-SiO₂ (20 mol%) in ethanol at ambient temperature

-

Reaction completion within 1.5 hours, yielding up to 98% product .

Table 2: Optimization of Synthesis Conditions

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 0 | EtOH | 24 | 0 |

| 10 | EtOH | 1.5 | 70 |

| 20 | EtOH | 1.5 | 98 |

| 20 | CHCl₃ | 2.0 | 65 |

Reactivity and Functionalization

The chloromethyl group serves as a key reactive site for further derivatization:

-

Nucleophilic substitution reactions with amines yield aminomethyl derivatives

-

Elimination reactions produce vinylbenzoxazole intermediates

Biological Activity and Pharmaceutical Applications

Antiviral Properties

Structural analogs demonstrate potent anti-influenza activity through viral neuraminidase inhibition. In Madin-Darby canine kidney (MDCK) cell assays:

-

5-Substituted benzoxazoles show EC₅₀ values <10 μM against influenza A/H1N1

-

Fluorine substitution enhances membrane permeability and target binding .

Table 3: Structure-Activity Relationships of Benzoxazole Derivatives

| Substituent Position | Antiviral EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|

| 5-F | 0.8 ± 0.2 | >100 |

| 5-Cl | 1.2 ± 0.3 | >100 |

| 5-Br | 2.1 ± 0.4 | 85 ± 12 |

Pharmacokinetic Profile

While direct data on 2-(chloromethyl)-5-fluoro-1,3-benzoxazole is limited, structural analogs exhibit:

-

Moderate hepatocyte clearance (2.3 L h⁻¹ kg⁻¹)

-

High Caco-2 permeability (Papp = 126 nm/s)

Industrial and Material Science Applications

Polymer Chemistry

The benzoxazole core contributes to:

-

High thermal stability (decomposition >300°C)

-

Enhanced dielectric properties in polybenzoxazole films

Catalysis

Nickel-supported silica complexes containing benzoxazole ligands demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume